4-Fluoro-2-isopropylbenzoic acid

Descripción

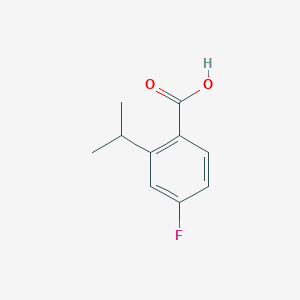

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWDNPIWPBIMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Isopropylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for organic chemists, offering unparalleled insight into the molecular framework. By probing the magnetic environments of atomic nuclei such as ¹H and ¹³C, NMR elucidates the connectivity and structure of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and electronic environment of hydrogen atoms in a molecule. In 4-Fluoro-2-isopropylbenzoic acid, the spectrum displays characteristic signals for the aromatic, isopropyl, and carboxylic acid protons. The aromatic protons are subject to complex splitting patterns due to coupling with each other and the fluorine atom. The isopropyl group is readily identified by a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift.

Table 1: Indicative ¹H NMR Data for this compound Data is based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Carboxylic Acid (COOH) | 12.0 - 13.0 | Broad Singlet | N/A |

| Aromatic (Ar-H) | 7.0 - 8.1 | Multiplet | Varies |

| Isopropyl Methine (CH) | 3.2 - 3.5 | Septet | ~7.0 |

| Isopropyl Methyl (CH₃) | 1.2 - 1.4 | Doublet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. In proton-decoupled spectra, each unique carbon atom appears as a single line. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum. The aromatic carbons give several signals, with their positions influenced by the attached fluorine, isopropyl, and carboxyl groups. A key feature is the large one-bond coupling constant (¹JCF) for the carbon directly bonded to the fluorine atom, which appears as a doublet in a coupled spectrum.

Table 2: Indicative ¹³C NMR Data for this compound Data is based on typical chemical shifts and known values for related structures like 4-fluorobenzoic acid and 4-isopropylbenzoic acid. chemicalbook.comchemicalbook.com

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (COOH) | ~171-175 |

| Aromatic C-F | ~163-167 (doublet, ¹JCF ≈ 250 Hz) |

| Aromatic C-COOH | ~127-131 |

| Aromatic C-isopropyl | ~153-157 |

| Aromatic C-H | ~115-132 |

| Isopropyl Methine (CH) | ~34 |

| Isopropyl Methyl (CH₃) | ~24 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Studies

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is a highly informative technique. The ¹⁹F nucleus is 100% abundant and has a spin of 1/2, resulting in sharp signals and high sensitivity. For this compound, a single resonance is expected. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons (ortho and meta), providing crucial confirmation of the fluorine's position on the ring. Studies on similar fluorobenzoates show that the chemical shift is sensitive to environmental factors like pH. nih.gov

Advanced 2D NMR Techniques for Connectivity Elucidation

To definitively piece together the molecular puzzle, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, confirming the atomic connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment maps out proton-proton coupling networks. It would show cross-peaks between adjacent aromatic protons and, crucially, between the isopropyl methine proton and the isopropyl methyl protons, confirming the structure of the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments for all C-H bonds in the molecule.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and providing structural clues through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization method ideal for polar molecules like carboxylic acids. In negative ion mode, this compound is expected to readily lose a proton from its acidic group to form the deprotonated molecule, [M-H]⁻. The detection of this ion confirms the molecular weight of the compound.

Further structural information can be obtained by inducing fragmentation of this molecular ion (MS/MS). A common and characteristic fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. researchgate.netnih.gov This fragmentation provides strong evidence for the presence of the benzoic acid moiety.

Table 3: Expected Ions in ESI-MS of this compound (Negative Mode)

| Ion Description | Formula | Expected m/z |

| Deprotonated Molecular Ion | [C₁₀H₁₀FO₂]⁻ | 181.07 |

| Fragment after loss of CO₂ | [C₉H₁₀F]⁻ | 137.08 |

Compound List

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the chemical formula C₁₀H₁₁FO₂, the theoretical exact mass can be calculated with high precision.

The molecular formula C₁₀H₁₁FO₂ is confirmed through HRMS, which can distinguish its exact mass from other potential compounds with the same nominal mass. An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula. For instance, the exact mass of a related derivative, 2-fluoro-4-(methoxycarbonyl)benzoic acid (C₉H₇FO₄), was confirmed via LC-APCI-MS, with a calculated value of 198.0328 and a found value of 198.0331, demonstrating the power of this technique. psu.edu

Table 1: Theoretical Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₂ |

| Monoisotopic Mass | 182.07430775 Da |

| Calculated Average Mass | 182.19 g/mol |

Data sourced from PubChem CID 18188047. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key structural components. The spectrum is dominated by features arising from the carboxylic acid, the substituted aromatic ring, and the isopropyl group.

Aromatic carboxylic acids typically exhibit a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure. docbrown.info The carbonyl (C=O) stretching vibration for an aryl carboxylic acid appears as a strong, sharp peak between 1700 and 1680 cm⁻¹. docbrown.info The aromatic nature of the compound is confirmed by C=C stretching vibrations within the ring, which typically produce a series of peaks in the 1600-1450 cm⁻¹ range. pressbooks.publibretexts.org

The presence of the fluorine substituent is indicated by a strong C-F stretching band, generally found in the 1250-1020 cm⁻¹ region for aryl fluorides. spectroscopyonline.com Aliphatic C-H stretching from the isopropyl group would be expected just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹. pressbooks.pub The substitution pattern on the benzene (B151609) ring can be further elucidated by analyzing the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ fingerprint region. libretexts.orgyoutube.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Very Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Isopropyl Group | C-H Stretch (aliphatic) | 2985 - 2870 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600, 1585, 1500, 1450 | Medium-Strong (series) |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aryl Fluoride | C-F Stretch | 1250 - 1020 | Strong |

| Carboxylic Acid | O-H Bend (out-of-plane) | 960 - 900 | Broad, Medium |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides vibrational data that is complementary to IR spectroscopy. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

For this compound, the symmetric "breathing" mode of the benzene ring would be expected to produce a strong Raman signal. The C=C stretching vibrations of the aromatic ring are also typically prominent. researchgate.net In contrast, the highly polar O-H and C=O stretching vibrations of the carboxylic acid group, which are very strong in the IR spectrum, would be expected to be weaker in the Raman spectrum. The C-F bond, due to its polarity, will also show a more prominent peak in the IR spectrum than in the Raman. This complementary nature allows for a more complete vibrational assignment and structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure of benzoic acid and its derivatives is overwhelmingly characterized by the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. core.ac.ukresearchgate.net It is highly probable that this compound adopts this classic packing motif, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. nih.gov

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is dictated by the spatial arrangement of its substituents to minimize steric strain. The primary conformational feature is the dihedral angle between the plane of the benzene ring and the carboxylic acid group. In many substituted benzoic acids, steric hindrance from an ortho substituent causes the carboxylic acid group to twist out of the plane of the aromatic ring. psu.edu

For example, in the crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxyl group is twisted by 20.2° with respect to the benzene ring. psu.edu Given the greater steric bulk of an isopropyl group compared to a fluorine atom, a significant dihedral angle between the carboxylic acid and the benzene ring is expected for this compound.

Furthermore, the conformation of the flexible isopropyl group itself would be optimized to reduce steric clashes with the adjacent carboxylic acid and fluorine atom. The study of molecular flexibility in para-substituted benzoic acids suggests that even simple alkyl chains can influence crystal packing and conformation. rsc.org The incorporation of fluorinated proline residues in peptides has also demonstrated that the strong inductive effect of fluorine can enforce a particular conformation. raineslab.comresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 4 Fluoro 2 Isopropylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4-Fluoro-2-isopropylbenzoic acid. These methods provide a detailed understanding of the molecule's behavior and characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is critical for predicting the molecule's reactivity and intermolecular interactions.

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

The charge distribution within this compound is significantly influenced by its functional groups: the fluorine atom, the isopropyl group, and the carboxylic acid group. The highly electronegative fluorine atom and the oxygen atoms of the carboxylic acid group are expected to be regions of negative electrostatic potential, while the hydrogen atoms and the carbon backbone are likely to exhibit positive electrostatic potential. This charge distribution plays a crucial role in how the molecule interacts with other molecules and its environment. DFT calculations can provide a quantitative measure of this charge distribution, often visualized through molecular electrostatic potential (MEP) maps.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

This table presents exemplary data based on typical DFT calculation results for similar aromatic compounds. Specific experimental or computational values for this compound may vary.

Quantum chemical calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Furthermore, these calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the various atoms in the molecule, providing another layer of structural verification. The electronic environment of each nucleus, as determined by the charge distribution, dictates its chemical shift.

Conformational analysis is another critical application of these computational methods. The rotation around the single bonds, particularly the C-C bond connecting the isopropyl group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group, leads to different conformers with varying energies. By calculating the potential energy surface as a function of these rotational angles, the most stable conformers (those with the lowest energy) can be identified. This information is vital for understanding the molecule's preferred shape in different environments. For similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, multiple conformers have been identified through a combination of experimental and theoretical methods. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent or interacting with a biological target. eurekaselect.com

By simulating the molecule's movements, MD can reveal the flexibility of the isopropyl and carboxylic acid groups and the transitions between different conformational states. These simulations can provide a more realistic picture of the molecule's behavior than static calculations alone, showing how it might adapt its shape to interact with other molecules. The results of MD simulations can be used to generate a probability distribution of different conformers, providing a deeper understanding of the molecule's structural dynamics. whiterose.ac.uk

In Silico Approaches to Molecular Recognition and Ligand-Target Interactions

In silico methods are computational techniques used to study the interaction between a ligand, such as this compound, and a biological target, typically a protein. These approaches are fundamental in drug discovery and molecular biology. biointerfaceresearch.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to predict how it might bind to the active site of a target protein. The process involves placing the ligand in various positions and orientations within the binding site and calculating a scoring function to estimate the binding affinity for each pose.

The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action of a potential drug molecule and for designing new molecules with improved binding affinity and selectivity.

The presence of a fluorine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. wikipedia.org Although fluorine is the least polarizable halogen, it can still participate in halogen bonds, particularly when attached to an electron-withdrawing group like an aromatic ring.

No Publicly Available Research Data Found for "this compound" to Fulfill the Article Request

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of publicly available research on the chemical compound "this compound" specifically pertaining to computational chemistry, molecular modeling, Structure-Activity Relationship (SAR) studies, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of its binding modes and interaction hotspots.

The initial request outlined a detailed article structure focusing on the computational and molecular modeling aspects of "this compound." However, without any foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

Therefore, due to the absence of the necessary scientific information and data for "this compound" in the public domain, the request to generate the specified article cannot be fulfilled at this time. Further research and publication on this specific compound would be required before a comprehensive and factual article on its computational chemistry and molecular modeling could be written.

Biological Activity and Mechanistic Insights of 4 Fluoro 2 Isopropylbenzoic Acid and Analogues in Vitro Studies

Molecular Target Identification and Interaction Mechanisms

In vitro studies on substituted benzoic acids, including analogues of 4-fluoro-2-isopropylbenzoic acid, have identified key molecular targets, primarily within the enzyme class. A significant focus of research has been on tyrosinase, a copper-containing enzyme crucial for melanin biosynthesis. The inhibition of tyrosinase is a primary strategy for addressing hyperpigmentation. nih.govresearchgate.net Derivatives of benzoic acid have demonstrated the ability to bind to and inhibit the activity of this enzyme. nih.govresearchgate.net

Another class of enzymes targeted by related compounds are protein tyrosine phosphatases (PTPs). These enzymes are critical components of cellular signaling pathways, and their inhibition is a therapeutic strategy in various diseases. scbt.comnih.gov While direct studies on this compound are limited, the broader class of substituted benzoic acids has been investigated for interactions with these and other enzymes. The binding events are typically characterized using a combination of enzyme activity assays, kinetic studies, and computational modeling to determine the affinity and specificity of the compound for its molecular target.

The interaction between a ligand like a substituted benzoic acid and its protein target is a complex event driven by a variety of non-covalent forces. nih.gov These interactions are fundamental to the compound's biological activity and can be elucidated through techniques like X-ray crystallography and molecular docking simulations.

Hydrophobic interactions are often a primary driving force for the binding of small molecules to proteins, involving contacts between carbon atoms in the ligand and nonpolar residues in the protein's binding pocket. nih.govnih.gov For benzoic acid analogues, the aromatic ring and any alkyl substituents can form significant van der Waals contacts with the protein.

Specific interactions for substituted benzoic acids with tyrosinase have been predicted through in silico docking studies. These models suggest that the phenolic hydroxy group of some active compounds can interact directly with the copper ions in the catalytic site of the enzyme. nih.gov Furthermore, other parts of the molecule, such as a methoxy group, have been predicted to form hydrogen bonds with specific amino acid residues like Arginine 268 in the active site. nih.gov It has also been proposed that the carboxyl group on the benzoate structure can act as a nucleophile, potentially chelating the essential Cu²⁺ cofactor of tyrosinase. nih.gov

Below is a table summarizing the types of interactions observed between ligands and their protein targets.

| Interaction Type | Description | Key Atoms/Groups Involved |

| Hydrophobic Contacts | Interactions between nonpolar surfaces, driven by the hydrophobic effect. | Aliphatic or aromatic carbons in both ligand and protein. |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, N). |

| π-Stacking | Non-covalent interactions between aromatic rings. | Aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). |

| Ion Chelation | The formation of coordinate bonds between a ligand and a central metal ion. | Carboxyl groups of the ligand and metal cofactors (e.g., Cu²⁺) in the enzyme active site. |

Enzyme Inhibition Mechanisms of Action

Enzyme kinetics studies are essential for characterizing the mechanism of inhibition. khanacademy.orgresearchgate.net These analyses determine how an inhibitor affects the enzyme's catalytic efficiency by measuring parameters such as the maximal velocity (Vmax) and the Michaelis constant (Km). khanacademy.org Inhibition can be broadly classified as reversible or irreversible. Within reversible inhibition, there are several distinct modes, including competitive, non-competitive, and uncompetitive. researchgate.netlibretexts.org

Competitive inhibition occurs when the inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This type of inhibition increases the apparent Km but does not affect the Vmax. libretexts.orgnih.gov

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex. This mode of inhibition decreases the Vmax but does not change the Km. nih.govkhanacademy.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site. This results in a decrease in both Vmax and Km. libretexts.org

Kinetic studies on benzoic acid derivatives have shown that they can act as inhibitors through different mechanisms, depending on their specific structure. nih.gov

Substituted benzoic acids have been a subject of interest as tyrosinase inhibitors. researchgate.netacs.org Kinetic analyses have revealed that many benzoic acid derivatives function as non-competitive inhibitors of mushroom tyrosinase. nih.govnih.gov This indicates that they bind to a site distinct from the substrate's active site, interacting with either the free enzyme or the enzyme-substrate complex to form an inactive complex. nih.gov

The proposed mechanism for this inhibition often involves the chelation of the copper ions located in the tyrosinase active site. It is thought that the carboxyl group of the benzoic acid structure acts as a nucleophile that coordinates with the Cu²⁺ ions, which are essential for the enzyme's catalytic activity. nih.gov

The table below summarizes the kinetic findings for several substituted benzoic acid and cinnamic acid derivatives against mushroom tyrosinase.

| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) | Non-competitive, Reversible | 5.7 | 11 |

| (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) | Non-competitive, Reversible | 23.8 | 130 |

| Benzoic Acid | Competitive | 119 | Not Reported |

| Kojic Acid (Standard) | Competitive | 16.7 - 30 | Not Reported |

Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Beyond tyrosinase, the potential for substituted benzoic acids and related structures to inhibit other classes of enzymes is an area of active investigation. Protein tyrosine phosphatases (PTPs) represent a significant family of enzymes that are promising drug targets for various human diseases. nih.govnih.gov PTPs play a crucial role in regulating signal transduction pathways, and their dysregulation is implicated in conditions such as cancer and metabolic disorders.

The development of potent and selective PTP inhibitors is a key focus of modern drug discovery. scbt.comnih.gov These inhibitors often work by interacting with the highly conserved active site of the PTPs. While specific data on this compound as a PTP inhibitor is not widely available, the general principles of designing inhibitors for this enzyme class are well-established. Research involves screening compound libraries and utilizing structure-based design to develop molecules that can effectively and selectively block the activity of specific PTPs, such as PTP1B and SHP2. nih.gov The exploration of various chemical scaffolds, including those based on benzoic acid, continues to be a viable strategy in the search for novel PTP inhibitors.

Mechanistic Studies on Related Bioactive Benzoic Acid Derivatives

Comparative Analysis of this compound with Analogues (e.g., 4-Isopropylbenzoic Acid)

To understand the biological potential of this compound, a comparative analysis with its structural analogues, particularly 4-Isopropylbenzoic acid (also known as Cuminic acid), is essential. 4-Isopropylbenzoic acid is an aromatic monoterpenoid that has been isolated from natural sources and is recognized for its in vitro biological activities. medchemexpress.com Research has demonstrated its antifungal properties against various fungi, including Cladosporium cladosporioides. medchemexpress.com Furthermore, at a concentration of 200 μg/mL, it has been shown to completely inhibit the growth of pathogens like P. capsici and S. sclerotiorum. medchemexpress.com It also acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase. medchemexpress.com

The introduction of a fluorine atom at the 4-position and the relocation of the isopropyl group to the 2-position in this compound creates significant structural and electronic differences compared to 4-Isopropylbenzoic acid. While 4-Isopropylbenzoic acid features a para-substitution pattern, this compound has a 1,2,4-trisubstituted arrangement. This alteration in the substitution pattern fundamentally changes the molecule's spatial arrangement, electronic distribution, and potential for interaction with biological targets.

The table below outlines the key structural and chemical distinctions between the two compounds.

| Feature | This compound | 4-Isopropylbenzoic Acid (Cuminic Acid) |

| Structure | ||

| Substitution Pattern | 1,2,4-Trisubstituted | 1,4-Disubstituted |

| Substituents | -COOH (Carboxylic acid) at C1-CH(CH₃)₂ (Isopropyl) at C2-F (Fluoro) at C4 | -COOH (Carboxylic acid) at C1-CH(CH₃)₂ (Isopropyl) at C4 |

| Key Electronic Effects | Inductive electron withdrawal by fluorine; steric and electronic effects from the ortho-isopropyl group. | Electron-donating isopropyl group influences the ring's reactivity. |

| Known In Vitro Activity | Primarily a subject of synthetic and structural research. | Antifungal activity, tyrosinase inhibition. medchemexpress.commedchemexpress.com |

Role of Fluoro and Isopropyl Substituents in Modulating Bioactivity

The specific biological activity of this compound is dictated by the unique chemical properties of its fluoro and isopropyl substituents and their positions on the benzoic acid core.

Role of the Isopropyl Substituent: The isopropyl group is a bulky, non-polar alkyl group. Its primary contributions to the molecule's properties include:

Steric Influence: Positioned at the ortho position (C2), the isopropyl group creates significant steric hindrance around the adjacent carboxylic acid group. This can influence the molecule's conformation, potentially forcing the carboxyl group out of the plane of the aromatic ring and affecting its ability to bind with target molecules.

Lipophilicity: The isopropyl group increases the molecule's lipophilicity (fat-solubility), which can influence its ability to cross biological membranes.

Role of the Fluoro Substituent: The fluorine atom at the para position (C4) is a key modulator of the compound's physicochemical properties. In medicinal chemistry, fluorine is often used to fine-tune a molecule's bioactivity due to its unique characteristics:

High Electronegativity: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. libretexts.org This significantly alters the electron distribution of the benzene (B151609) ring and can impact the acidity (pKa) of the carboxylic acid group.

Metabolic Stability: The carbon-fluorine bond is very strong. Introducing fluorine at a specific position can block metabolic oxidation at that site, potentially increasing the molecule's stability and bioavailability in biological systems.

Modulation of Binding Interactions: The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can occupy a similar space. However, its electronic properties are vastly different, allowing it to form unique interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets that a hydrogen atom cannot. nih.gov

The interplay between the ortho-isopropyl group's steric bulk and the para-fluoro group's potent electronic influence creates a distinct chemical entity whose biological activity profile is expected to differ significantly from simpler analogues like 4-isopropylbenzoic acid.

In Vitro Structure-Activity Relationship (SAR) for Biological Effects

Influence of Aromatic Substitution Patterns on Molecular Recognition and Potency

The arrangement of substituents on an aromatic ring is a critical determinant of a molecule's biological activity. wikipedia.org The specific pattern—ortho, meta, or para—dictates the three-dimensional shape and electronic surface of the molecule, which in turn governs how it recognizes and binds to the active site of an enzyme or the binding pocket of a receptor. schoolwires.net

In the case of benzoic acid derivatives, the position of functional groups relative to the carboxylic acid moiety is paramount. The carboxylic acid group often serves as a primary binding point, forming hydrogen bonds or ionic interactions with the biological target. The nature and position of other substituents determine the specificity and strength of this binding.

Activating vs. Deactivating Groups: Substituents are broadly classified based on their electronic effects on the aromatic ring. Electron-donating groups (e.g., alkyls like isopropyl) are considered "activating," while electron-withdrawing groups (e.g., halogens, nitro groups) are "deactivating." libretexts.org This classification influences the ring's reactivity and its interaction with electrophilic or nucleophilic sites in a protein. libretexts.org

Spatial Arrangement: The 1,2,4-substitution pattern of this compound presents a unique pharmacophore. The ortho-isopropyl group provides a bulky, lipophilic region, the para-fluoro group offers an electronegative point for potential hydrogen bonding, and the C1-carboxylic acid acts as a primary anchor. This contrasts sharply with a 1,4-disubstituted analogue like 4-isopropylbenzoic acid, which presents a more linear and symmetric profile. Any change in this pattern, such as moving the isopropyl group to the meta position or the fluoro group to the ortho position, would dramatically alter the molecule's shape and its complementarity to a target binding site, thereby affecting its potency.

| Substitution Pattern | General Electronic Effect on Ring | Typical Directing Influence | Potential Impact on Molecular Recognition |

| Ortho/Para-Activating | Electron-donating (e.g., -CH(CH₃)₂) | Directs further substitution to ortho and para positions. libretexts.org | Can enhance hydrophobic interactions and fit into specific lipophilic pockets. |

| Ortho/Para-Deactivating | Electron-withdrawing via induction, donating via resonance (e.g., -F, -Cl) | Directs further substitution to ortho and para positions. | Can introduce specific polar interactions (H-bonds, dipole forces) and block metabolism. |

| Meta-Deactivating | Electron-withdrawing (e.g., -NO₂, -COOH) | Directs further substitution to the meta position. libretexts.org | Alters the overall electronic landscape, potentially repelling or attracting different regions of a binding site. |

Impact of Functional Group Modifications on Selectivity and Efficacy

Systematic modification of the functional groups on this compound is a classical approach to probe its structure-activity relationship (SAR) and optimize its selectivity and efficacy for a specific biological target.

Carboxylic Acid Group: This group is often essential for activity. Esterification or conversion to an amide would test the necessity of the acidic proton and the carboxylate's ability to form ionic bonds. Such a modification would likely lead to a significant change, and often a reduction, in potency if the acidic nature is critical for binding.

Isopropyl Group: Modifying the size of the alkyl group at the C2 position (e.g., replacing isopropyl with methyl, ethyl, or tert-butyl) would explore the steric constraints of the target's binding pocket. A smaller group might improve binding if the isopropyl group is too bulky, while a larger group might enhance lipophilic interactions if the pocket is spacious.

Fluoro Group: The role of the fluorine atom can be investigated by replacing it with other functional groups.

Other Halogens: Substituting fluorine with chlorine or bromine would increase the substituent's size (van der Waals radius) and lipophilicity while altering its electronic influence. Studies on other benzoic acid derivatives have explored such halogen substitutions to modulate activity. researchgate.net

Electron-Donating Groups: Replacing fluorine with a group like a methoxy (-OCH₃) would reverse the electronic effect at that position from withdrawing to donating, which could fundamentally alter the binding mechanism.

These targeted modifications allow researchers to map the chemical features required for optimal interaction with a biological target, thereby guiding the design of more potent and selective analogues.

Applications in Organic Synthesis and Chemical Biology

4-Fluoro-2-isopropylbenzoic Acid as a Versatile Building Block in Organic Synthesis

The structure of this compound is inherently suited for use as a foundational component in the construction of more elaborate molecules. The presence of multiple functional and structural motifs on a stable phenyl ring allows for a variety of chemical transformations.

Precursor in the Synthesis of Complex Molecules and Bioactive Scaffolds

While specific examples detailing the use of this compound as a precursor are not extensively documented in public literature, the utility of closely related analogues provides strong evidence for its potential. For instance, the related compound 4-Fluoro-2-iodobenzoic acid serves as a versatile building block in the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins through reactions such as the Sonogashira coupling. This analogue, possessing three distinct functional groups, underscores the capacity of such substituted benzoic acids to act as key starting materials in creating complex and biologically relevant scaffolds for medicinal chemistry and drug discovery.

Scaffold for Combinatorial Library Synthesis in Drug Discovery

A molecular scaffold is the core structure of a compound to which various chemical groups are attached to create a large number of derivatives, known as a combinatorial library. These libraries are then screened for biological activity to identify new drug leads. With its carboxylic acid handle—amenable to amide bond formation—and a phenyl ring that can undergo further substitution, this compound is a suitable candidate for a scaffold. This structure allows for the systematic introduction of diversity at multiple points, enabling the generation of a library of related molecules for high-throughput screening.

Utility in Medicinal Chemistry for Scaffold Design and Lead Optimization

In medicinal chemistry, the goal is to design and synthesize molecules that can interact specifically with biological targets to treat diseases. The process involves designing initial "scaffolds" and then optimizing them to improve potency, selectivity, and pharmacokinetic properties.

Development of Novel Small Molecules with Tuned Specificity

The development of small molecules with high specificity for their biological targets is a central goal of modern drug discovery. The distinct three-dimensional shape and electronic properties of a scaffold are critical for achieving this. The isopropyl group on the 2-position of this compound provides steric bulk, which can be crucial for orienting the molecule within a protein's binding pocket and preventing non-specific interactions. This, combined with the electronic influence of the fluorine atom, makes it a potentially valuable scaffold for designing highly specific inhibitors or modulators for therapeutic targets.

Introduction of Fluorine for Modulating Molecular Properties and Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's properties. The fluorine atom at the 4-position of the benzoic acid ring can significantly influence several key parameters. It is highly electronegative and can form strong bonds with carbon, often increasing the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine can alter the acidity (pKa) of the nearby carboxylic acid group and modulate the molecule's lipophilicity, which affects its solubility, cell membrane permeability, and binding affinity to target proteins.

Contribution to the Development of Catalysts and Reagents

Beyond its direct use in synthesizing potential drug molecules, this compound has been utilized in the development of specialized chemical tools. Research has shown its application in the synthesis of organometallic complexes that function as catalysts. Specifically, this compound has been used as a starting material for the synthesis of 5- and 6-membered palladacycles. figshare.com These palladium-containing cyclic compounds are important intermediates and catalysts in C-H activation reactions—a powerful class of reactions that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. figshare.com

Lack of Evidence for "this compound" in Key Chemical Applications

Despite a comprehensive review of scientific literature, there is no direct evidence to support the application of the chemical compound This compound as a precursor for hypervalent iodine oxidants or in ligand design for metal-catalyzed reactions. Extensive searches have failed to identify any published research detailing its use in these specific areas.

Scientific databases and chemical literature provide ample information on related compounds and the general principles of hypervalent iodine chemistry and ligand design. For instance, the structurally similar 4-Fluoro-2-iodobenzoic acid is documented as a precursor for creating pseudocyclic benziodoxole tosylates, which function as hypervalent iodine oxidants. However, the substitution of the iodo group with an isopropyl group in "this compound" appears to preclude it from participating in the synthetic pathways that form these types of reagents. The generation of hypervalent iodine compounds typically involves the oxidation of an iodine-substituted aromatic ring, a feature absent in the specified molecule.

Similarly, while the broader field of metal-catalyzed reactions extensively utilizes ligands derived from various benzoic acid structures, there is no specific mention of "this compound" being employed for this purpose. Research in this area is vast, covering a wide array of molecular frameworks designed to tune the electronic and steric properties of metal catalysts. The absence of "this compound" from this body of work suggests that it has not been identified as a valuable ligand scaffold in the development of new catalytic systems.

Challenges, Research Gaps, and Future Directions in the Study of 4 Fluoro 2 Isopropylbenzoic Acid

Current Challenges in Synthetic Efficiency and Scalability

One of the primary hurdles is achieving regioselectivity in the functionalization of the benzoic acid core. scispace.comnih.gov While methods for ortho-C–H functionalization of benzoic acids are well-established, achieving selective meta-functionalization remains a significant challenge, often requiring specific directing groups or harsh reaction conditions. scispace.comnih.govnih.gov For 4-Fluoro-2-isopropylbenzoic acid, the introduction of the isopropyl group at the C2 position while maintaining the fluorine at C4 can be complex.

Furthermore, the development of cost-effective and environmentally benign synthetic routes is a persistent challenge. Many existing methods rely on stoichiometric amounts of reagents and generate significant chemical waste, highlighting the need for more sustainable catalytic approaches. nih.gov The practical scale-up of laboratory procedures to industrial production often requires extensive re-optimization of reaction conditions to manage changes in mixing, heating, and reaction kinetics. acsgcipr.org The development of continuous flow processes could offer a solution by providing better control over reaction parameters and facilitating easier scaling. scispace.com

Table 1: Comparison of Synthetic Methodologies for Substituted Benzoic Acids

| Method | Advantages | Disadvantages | Scalability |

| Grignard Reaction | Well-established | Requires anhydrous conditions, potential for side reactions | Moderate |

| Ortho-lithiation | High regioselectivity for ortho position | Requires cryogenic temperatures, strong bases | Low to Moderate |

| C-H Activation | Atom economical, potential for high selectivity | Often requires expensive catalysts, directing groups may be needed | Varies, can be challenging |

| Friedel-Crafts Acylation | Utilizes readily available starting materials | Can generate isomeric mixtures, requires Lewis acid catalysts | High |

Unexplored Chemical Reactivity and Novel Transformations of the Compound

For instance, the C-H bonds on the aromatic ring, particularly at the positions meta to the carboxylic acid, represent underexplored sites for functionalization. scispace.comnih.gov While ortho- and para-directing effects are well understood, developing catalytic systems for selective meta-C-H activation of such electron-poor aromatic rings is an ongoing area of research. scispace.comnih.gov Success in this area could lead to a host of novel analogues with diverse substitution patterns.

Furthermore, the potential for the carboxylic acid group to participate in novel cyclization or condensation reactions beyond simple amide and ester formation warrants investigation. The unique electronic environment created by the substituents may enable previously unknown intramolecular reactions. The photochemistry of benzoic acid derivatives, which can lead to radical intermediates and subsequent transformations, is another area that has not been specifically studied for this compound. researchgate.netosti.gov

Advancing Mechanistic Investigations at the Molecular and Sub-molecular Levels

A significant research gap exists in the detailed mechanistic understanding of the reactions involving this compound. While synthetic methods are developed, the underlying reaction pathways, transition states, and the role of catalysts are often not fully elucidated. Computational methods, such as Density Functional Theory (DFT) calculations, have proven invaluable in studying the mechanisms of reactions involving benzoic acid derivatives, including oxidative coupling and reactions with radicals. nih.govnih.govrsc.org Applying these computational tools to the synthesis and reactions of this compound could provide crucial insights.

Spectroscopic techniques are also vital for advancing mechanistic understanding. bohrium.comucl.ac.ukucl.ac.uk Techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize reaction intermediates and study the kinetics of association in solution. bohrium.comucl.ac.ukucl.ac.uk Electron Spin Resonance (ESR) spectroscopy could be employed to study any radical intermediates formed during photochemical or other radical-mediated reactions. researchgate.netosti.gov A deeper understanding at the molecular level would enable more rational design of catalysts and reaction conditions for improved efficiency and selectivity.

Expanding the Scope of Biological Targets and Deepening Mechanistic Understanding

There is a need for broad biological screening of this compound and a library of its derivatives against a wide range of biological targets. This could uncover novel therapeutic applications. Once a promising biological activity is identified, detailed mechanistic studies are crucial. Understanding how these molecules interact with their biological targets at a molecular level is key to their development as therapeutic agents. Computational methods, such as molecular docking and molecular dynamics simulations, can be powerful tools for studying protein-ligand interactions and understanding the role of the fluorine atom in binding. nih.govacs.orgacs.orgnih.gov The ability of fluorine to participate in hydrogen bonds and other non-covalent interactions can be a critical determinant of binding affinity and selectivity. nih.govacs.org

Design and Synthesis of Next-Generation Analogues with Enhanced Properties and Selectivity

The design and synthesis of next-generation analogues of this compound with improved properties is a key future direction. acs.orgrhhz.net This involves a rational, structure-based design approach, informed by an understanding of the structure-activity relationship (SAR). nih.gov By systematically modifying the substituents on the aromatic ring and the carboxylic acid group, it may be possible to enhance potency, selectivity, and pharmacokinetic profiles.

For example, the introduction of different functional groups at various positions on the benzene (B151609) ring could modulate the electronic and steric properties of the molecule, leading to improved interactions with biological targets. The synthesis of bioisosteres, where the carboxylic acid group is replaced with other acidic functional groups like tetrazoles, is another promising strategy. nih.gov The development of "fluorine scanning," where fluorine atoms are systematically introduced at different positions on the molecule, can be a powerful tool to probe and enhance biological activity. nih.gov

The synthesis of these next-generation analogues will require the development of versatile and efficient synthetic methodologies that allow for the late-stage functionalization of the core structure. This would enable the rapid generation of a diverse library of compounds for biological evaluation. nih.gov

Integration with Emerging Technologies in Chemical Research

Furthermore, the use of automated synthesis platforms and robotics can increase the efficiency and reproducibility of chemical synthesis, allowing for the rapid production of libraries of analogues for screening. youtube.com By embracing these emerging technologies, researchers can overcome many of the current challenges and accelerate the pace of discovery in the study of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 4-fluoro-2-isopropylbenzoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves halogenation and functional group modification. For example, fluorination can be achieved via electrophilic substitution using HOBr or BBr₃ for demethylation of methoxy precursors (e.g., converting 4-methoxybenzoic acid derivatives to hydroxy intermediates). Subsequent purification via high-pressure liquid chromatography (HPLC) with acetic acid/methanol/water eluents ensures high purity . Alternative routes may employ Friedel-Crafts alkylation to introduce the isopropyl group, followed by fluorination using fluorine gas or fluorodehydroxylation agents.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced shifts in aromatic protons).

- HPLC : To assess purity (>96% as per CAS standards) using C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (expected ~212.2 g/mol).

- Melting Point Analysis : Compare observed mp (e.g., 182–184°C for analogous fluorobenzoic acids) with literature values .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is typically performed using polar aprotic solvents (e.g., methanol/water mixtures). Slow cooling enhances crystal formation. For fluorinated analogs, acetic acid is also effective, as seen in purification steps for 2-fluoro-4-hydroxybenzoic acid .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular packing and hydrogen-bonding interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals triclinic (P1) or monoclinic systems, with unit cell parameters (e.g., a = 9.955 Å, b = 10.006 Å, c = 11.332 Å for similar compounds). Hydrogen-bonding networks between carboxylic acid groups and fluorine atoms can be mapped using software like OLEX2. Symmetry operations (e.g., inversion codes like -x+1, -y+1, -z+1) further clarify molecular packing .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies (e.g., 599% yield in fluoromethoxybenzoic acid synthesis, likely a typographical error) highlight the need for rigorous validation:

Q. How do substituent positions (fluoro, isopropyl) influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates.

- Computational modeling : Density Functional Theory (DFT) to assess electronic effects of fluorine’s electronegativity and steric contributions from the isopropyl group .

- Comparative studies : Test analogs like 3,5-difluoro-4-hydroxybenzoic acid to isolate positional effects .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.